Methyl 4-bromo-2-fluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLILIUSWDLJMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463040 | |
| Record name | METHYL 4-BROMO-2-FLUOROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179232-29-2 | |
| Record name | METHYL 4-BROMO-2-FLUOROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance in Fluorinated Organic Synthesis and Medicinal Chemistry
The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.nettandfonline.com This has made fluorinated compounds highly sought after in drug discovery and development. researchgate.nettandfonline.comnih.gov Methyl 4-bromo-2-fluorobenzoate serves as a crucial intermediate in the synthesis of these valuable fluorinated molecules. chemimpex.com
The presence of the fluorine atom can enhance a molecule's metabolic stability, leading to a longer duration of action in the body. nih.gov It can also increase the binding affinity of a drug to its target protein and improve its ability to permeate cell membranes. researchgate.nettandfonline.com These beneficial effects have led to the development of numerous successful drugs containing fluorine. In fact, in some recent years, up to half of all FDA-approved drugs have been organofluorine compounds. tandfonline.com
This compound's utility stems from its dual reactivity. The bromo-substituent can be readily replaced or used in cross-coupling reactions to build more complex molecular scaffolds, while the fluoro- and ester groups can be further modified. This versatility allows medicinal chemists to systematically alter the structure of a lead compound to optimize its pharmacological profile. chemimpex.com For instance, it has been used as a reagent in the synthesis of inhibitors targeting enzymes in pathogens like Trypanosoma cruzi, the causative agent of Chagas disease. chemicalbook.com
Overview of Aromatic Halogenated Esters in Advanced Chemical Applications
Esterification Routes from 4-Bromo-2-Fluorobenzoic Acid
The final step in synthesizing this compound is typically the esterification of 4-bromo-2-fluorobenzoic acid. This conversion can be achieved through several reliable methods.
Direct Esterification Protocols
Direct esterification involves reacting the carboxylic acid with methanol (B129727), often facilitated by a catalyst or an activating agent to drive the reaction to completion. A common and straightforward approach is the Fischer esterification, where the acid is refluxed with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. echemi.comresearchgate.net
Alternatively, the carboxylic acid can be converted into a more reactive acyl halide intermediate. This is typically done using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromo-2-fluorobenzoyl chloride is highly reactive and readily undergoes nucleophilic substitution with methanol to form the methyl ester. This method is often preferred for its high efficiency, though it involves an additional synthetic step.
Table 1: Comparison of Direct Esterification Methods
| Method | Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Fischer Esterification | 4-Bromo-2-fluorobenzoic acid, Methanol, H₂SO₄ | Reflux | Simple, uses common reagents |
For instance, one procedure involves treating 4-bromo-2-fluorobenzoic acid with thionyl chloride in ethanol (B145695) at 0°C, followed by heating at 70°C overnight to produce the corresponding ethyl ester. echemi.com A similar protocol using methanol would yield the desired methyl ester.
Methylation using Diazomethane (B1218177) Reagents
A highly efficient and clean method for methylation is the use of diazomethane (CH₂N₂) or its safer, more stable substitute, (trimethylsilyl)diazomethane ((CH₃)₃SiCHN₂). chemicalbook.com These reagents react rapidly with carboxylic acids to produce methyl esters with nearly quantitative yields and minimal byproducts.
In a typical procedure, a solution of (trimethylsilyl)diazomethane in a suitable solvent like hexanes is added to a solution of 4-bromo-2-fluorobenzoic acid in a mixture of tetrahydrofuran (B95107) (THF) and methanol at 0°C. chemicalbook.com The reaction is generally complete within an hour as the mixture warms to room temperature. chemicalbook.com The primary advantages of this method are the extremely mild reaction conditions and the high purity of the resulting product, which often requires no further purification. chemicalbook.com
Research Finding: A documented synthesis using (trimethylsilyl)diazomethane reported a quantitative crude yield of this compound, highlighting the efficiency of this protocol. chemicalbook.com
Precursor Synthesis Pathways for 4-Bromo-2-Fluorobenzoic Acid
The availability of the starting material, 4-bromo-2-fluorobenzoic acid, is critical. This precursor is commonly synthesized from commercially available substituted toluenes or benzaldehydes through oxidation reactions.
Derivation from Substituted Toluenes
A primary route to 4-bromo-2-fluorobenzoic acid involves the oxidation of the methyl group of a corresponding toluene (B28343) derivative. The starting material for this process is typically 4-bromo-2-fluorotoluene (B1265965) or 1-bromo-2-fluoro-4-methylbenzene.
One established method employs a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). guidechem.com The substituted toluene is heated with a mixture of pyridine (B92270) and water, and KMnO₄ is added, leading to the oxidation of the methyl group to a carboxylic acid. After workup and acidification, 4-bromo-2-fluorobenzoic acid is obtained as a white solid. guidechem.com
Another, more modern approach utilizes catalytic oxidation. For example, 2-fluoro-4-bromotoluene can be oxidized using oxygen gas in the presence of a cobalt(II) acetate (B1210297) and sodium bromide catalyst system in acetic acid at elevated temperatures and pressures. chemicalbook.com This method is considered a "green chemistry" approach and has been shown to produce the desired acid in high yield. chemicalbook.com
Table 2: Synthesis of 4-Bromo-2-Fluorobenzoic Acid from Toluene Derivatives
| Starting Material | Oxidizing Agent / Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 1-Bromo-2-fluoro-4-methylbenzene | Potassium Permanganate (KMnO₄) | Pyridine / Water | 73% | guidechem.com |
Conversion from Substituted Benzaldehydes
An alternative pathway to the precursor acid is the oxidation of 4-bromo-2-fluorobenzaldehyde. This transformation can be achieved efficiently using a mixture of sodium chlorite (B76162) (NaClO₂) and a mild oxidizing agent like hydrogen peroxide (H₂O₂) in the presence of a phosphate (B84403) buffer. guidechem.com The reaction is typically stirred overnight at room temperature. The product, 4-bromo-2-fluorobenzoic acid, precipitates from the reaction mixture and can be collected with a high yield of around 82%. guidechem.com This method is advantageous as it proceeds under mild conditions and avoids the use of harsh heavy metal oxidants. guidechem.com
Optimization of Reaction Conditions and Yields in Synthetic Sequences
Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of the synthesis of this compound. For each step in the synthetic sequence, parameters such as temperature, solvent, catalyst, and reaction time are carefully controlled.
In the synthesis of the precursor 4-bromo-2-fluorobenzoic acid from 2-fluoro-4-bromotoluene, conditions have been optimized to use a catalytic amount of cobalt(II) acetate and AIBN at 130°C under 1.2 MPa of oxygen, achieving a high yield of 88%. chemicalbook.com
The optimization process often involves screening various conditions, as illustrated in the development of many synthetic procedures. researchgate.netbeilstein-journals.org Factors such as the choice of base, solvent polarity, and temperature can have a substantial effect on the reaction's outcome. researchgate.net For instance, in related preparations, polar solvents like THF have been shown to give higher yields compared to less polar options. researchgate.net Careful adjustment of these parameters throughout the synthetic sequence ensures an efficient and high-yielding production of this compound.
Chemical Reactivity and Transformation Mechanisms of Methyl 4 Bromo 2 Fluorobenzoate
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the aromatic ring in Methyl 4-bromo-2-fluorobenzoate is significantly governed by the electronic effects of its substituents: a bromine atom at position 4, a fluorine atom at position 2, and a methyl ester group at position 1. Both halogen substituents, fluorine and bromine, deactivate the aromatic ring towards electrophilic aromatic substitution. This deactivation stems from their high electronegativity, which withdraws electron density from the ring inductively (-I effect), making it less attractive to electrophiles. libretexts.org However, they also possess lone pairs of electrons that can be donated to the ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. libretexts.org
The fluorine atom is more electronegative than bromine, thus exerting a stronger deactivating inductive effect. The methyl ester group (-COOCH3) is also a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. msu.edu This cumulative deactivation makes electrophilic substitution on this compound a challenging transformation.
Conversely, the presence of these electron-withdrawing groups activates the ring for nucleophilic aromatic substitution (SNAr). uomustansiriyah.edu.iqwikipedia.org Such reactions are facilitated by the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the nucleophilic attack. libretexts.org The electron-withdrawing substituents, particularly when positioned ortho or para to the leaving group, effectively delocalize the negative charge of this intermediate. libretexts.orglibretexts.org
The regioselectivity of substitution reactions on this compound is a direct consequence of the interplay of the electronic and steric effects of the substituents.
Electrophilic Aromatic Substitution: Given the directing effects of the substituents, any potential electrophilic attack would be directed to the positions ortho and para to the halogens and meta to the ester group. libretexts.orgmsu.edu
The fluorine atom directs to positions 3 and 5.
The bromine atom directs to positions 3 and 5.
The methyl ester group directs to positions 3 and 5.
Therefore, electrophilic substitution, if it were to occur, would selectively take place at the C3 and C5 positions.
Nucleophilic Aromatic Substitution: In nucleophilic aromatic substitution, the sites of attack are the carbon atoms bearing the halogen leaving groups (C2 and C4). The strong electron-withdrawing nature of the methyl ester group, especially its proximity to the C2 position, makes the fluorine atom a more likely site for nucleophilic attack compared to the bromine atom at C4. This is because the intermediate formed from attack at C2 is better stabilized by the adjacent ester group. In SNAr reactions, the bond to the more electronegative halogen is often more readily attacked, making the C-F bond the preferred site for the incoming nucleophile. youtube.com
Cross-Coupling Reaction Pathways
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com In these reactions, the carbon-bromine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-fluorine bond. nih.gov This differential reactivity allows for selective functionalization at the C4 position.
The general mechanism for these coupling reactions involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with an organometallic reagent (like an organoboron compound in the Suzuki reaction), and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nih.gov
Table 1: Illustrative Suzuki Coupling of this compound
| Reactant | Coupling Partner | Catalyst / Ligand | Base | Product |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Methyl 2-fluoro-4-phenylbenzoate |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Methyl 2-fluoro-4-(4-methoxyphenyl)benzoate |
| This compound | Thiophene-3-boronic acid | PdCl2(dppf) | K2CO3 | Methyl 2-fluoro-4-(thiophen-3-yl)benzoate |
This table presents typical conditions for Suzuki coupling reactions and the expected products.
Beyond palladium, other transition metals can effectively mediate transformations of this compound. frontiersin.orgnih.govsemanticscholar.org
Copper-Catalyzed Reactions: Copper-based catalysts are particularly useful for Ullmann-type reactions, enabling the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. For instance, the amination of similar bromobenzoic acid derivatives has been achieved using copper catalysts. nih.gov
Nickel-Catalyzed Reactions: Nickel complexes are also widely used for cross-coupling reactions and can sometimes offer advantages over palladium in terms of cost and reactivity. nih.gov They have been employed in aromatic Finkelstein reactions, which involve the exchange of halogen atoms. frontiersin.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. It would be a viable method for introducing an amino group at the C4 position of this compound.
Functional Group Interconversions of the Ester Moiety
The methyl ester functionality of this compound can be readily transformed into a variety of other functional groups, providing avenues for further synthetic modifications. fiveable.mesolubilityofthings.com
Hydrolysis: The ester can be saponified to the corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid, typically by treatment with a base like sodium hydroxide (B78521) followed by acidification. sigmaaldrich.com
Reduction: The ester can be reduced to the primary alcohol, (4-bromo-2-fluorophenyl)methanol, using a strong reducing agent such as lithium aluminum hydride (LiAlH4). fiveable.meimperial.ac.uk
Amidation: Direct reaction of the ester with an amine can yield the corresponding amide, 4-bromo-2-fluorobenzamide. This transformation may require elevated temperatures or the use of a catalyst.
Transesterification: The methyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst.
Table 2: Key Functional Group Interconversions of the Ester
| Transformation | Reagent(s) | Product |
|---|
This table outlines common reagents and products for the interconversion of the methyl ester group.
Reductive Transformations to Alcohols
The ester functional group of this compound can be chemically reduced to a primary alcohol, yielding (4-Bromo-2-fluorophenyl)methanol, also known as 4-bromo-2-fluorobenzyl alcohol. This transformation is a fundamental reaction in organic chemistry, typically achieved using powerful reducing agents capable of converting esters to alcohols.
A standard laboratory method for this reduction involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group and a subsequent second hydride attack on the intermediate aldehyde, which is then protonated during aqueous workup to yield the final alcohol product.
While direct reduction of the ester is common, a related pathway involves the reduction of the corresponding carboxylic acid. For instance, the parent compound, 4-bromo-2-fluorobenzoic acid, can be reduced to (4-bromo-2-fluoro-phenyl)methanol using borane (B79455) (BH₃) in THF, followed by quenching with methanol (B129727) and hydrochloric acid. chemicalbook.com This two-step conceptual pathway—hydrolysis of the ester to the carboxylic acid followed by reduction—highlights a complementary route to the same alcohol product.
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | 1. LiAlH₄ 2. H₂O | (4-Bromo-2-fluorophenyl)methanol | Ester Reduction |
| 4-Bromo-2-fluorobenzoic acid | BH₃ in THF | (4-Bromo-2-fluorophenyl)methanol | Carboxylic Acid Reduction chemicalbook.com |
Hydrolytic Cleavage to Carboxylic Acids
The ester group in this compound can be cleaved through hydrolysis to yield 4-bromo-2-fluorobenzoic acid. chemicalbook.comguidechem.comnih.gov This reaction can be catalyzed by either acid or base.
Base-catalyzed hydrolysis, also known as saponification, is the more common method. It involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of water and a co-solvent like methanol or ethanol (B145695). The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the 4-bromo-2-fluorobenzoic acid product.
Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as the leaving group, regenerating the acid catalyst and forming the carboxylic acid.
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | 1. NaOH(aq) / Heat 2. H₃O⁺ | 4-Bromo-2-fluorobenzoic acid | Saponification (Hydrolysis) |
| This compound | H₃O⁺ / Heat | 4-Bromo-2-fluorobenzoic acid | Acid-Catalyzed Hydrolysis |
Reactivity of Aromatic Halogens with Various Nucleophiles
The benzene (B151609) ring of this compound is substituted with two halogen atoms, fluorine and bromine, which can be displaced by nucleophiles through a Nucleophilic Aromatic Substitution (SₙAr) mechanism. wikipedia.orglibretexts.org This reaction pathway is viable because the aromatic ring is "activated" by the presence of a strong electron-withdrawing group—the methyl ester group (-COOCH₃).
The SₙAr mechanism typically proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org
Elimination: The leaving group departs, restoring the aromaticity of the ring and resulting in a net substitution. libretexts.org
For SₙAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the Meisenheimer complex. libretexts.orgbyjus.com In this compound, the ester group is at position C1. The fluorine atom is at the ortho position (C2), and the bromine atom is at the para position (C4). Both halogens are therefore activated towards nucleophilic attack.
A crucial aspect of the SₙAr reaction is the nature of the leaving group. Contrary to Sₙ2 reactions, where iodide is the best leaving group and fluoride (B91410) is the worst, the order of reactivity for halogens in SₙAr is F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom makes the carbon to which it is attached highly electrophilic and better able to accommodate the initial attack of the nucleophile. wikipedia.orgyoutube.com
Therefore, in reactions with nucleophiles such as alkoxides, amines, or thiolates, the fluorine atom at the C2 position of this compound is expected to be significantly more reactive and preferentially substituted over the bromine atom at the C4 position. byjus.comyoutube.com
Advanced Applications in Organic Synthesis and Materials Science
Role as a Key Intermediate in Agrochemical Development
The presence of both bromine and fluorine in Methyl 4-bromo-2-fluorobenzoate allows for selective chemical modifications, a property highly valued in the agrochemical industry for creating potent and effective pesticides and herbicides. chemimpex.comchemimpex.com This compound serves as a crucial precursor in the formulation of agrochemicals designed to enhance crop yields and manage pests. chemimpex.com
Precursor for Sulfonylurea Herbicides (e.g., Triflusulfuron (B165941) Methyl)
This compound is a key intermediate in the synthesis of triflusulfuron methyl, a member of the sulfonylurea class of herbicides. The structural framework of the compound provides a necessary scaffold for constructing the complex molecular architecture of this herbicide.
Utility in Pharmaceutical Synthesis and Drug Discovery
In the realm of medicinal chemistry and pharmaceutical development, this compound is a versatile and widely utilized intermediate. chemimpex.comchemimpex.com Its structure serves as a foundational component for creating a diverse array of therapeutic agents, including anti-inflammatory and analgesic drugs. chemimpex.comchemimpex.com The compound's reactivity allows for its incorporation into complex organic molecules, facilitating the development of targeted therapies. chemimpex.com
Building Block for Fluorinated Drug Candidates
The fluorine atom in this compound plays a critical role in modern drug design. The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, such as metabolic stability, binding affinity, and bioavailability. This makes this compound a valuable precursor for a new generation of fluorinated pharmaceuticals. smolecule.com
Precursor in the Development of Diverse Pharmaceutical Agents
The versatile chemical nature of this compound, with its reactive bromine and fluorine sites, allows it to be a starting point for a wide range of pharmaceutical agents. chemimpex.comchemimpex.com It can be chemically modified through various reactions to produce structurally diverse molecules with potential therapeutic applications.
Application in the Synthesis of Enzyme Inhibitors (e.g., Trypanosoma cruzi CYP51)
Research has demonstrated the use of this compound as a reagent in the synthesis of aminopyridyl-based inhibitors targeting the enzyme Trypanosoma cruzi CYP51. chemicalbook.com This enzyme is crucial for the survival of the parasite that causes Chagas disease. By serving as a precursor to these inhibitors, the compound contributes to the development of potential treatments for this infectious disease. chemicalbook.com Studies have also explored its potential in developing antifungal agents by investigating its interaction with fungal proteins. scispace.comdergipark.org.tr
Contributions to Functional Materials Research
Beyond its biological applications, this compound is also a valuable component in the field of materials science. chemimpex.com Fluorinated aromatic compounds are known to exhibit unique properties, such as thermal stability and specific electronic characteristics, which are desirable in the development of advanced functional materials. smolecule.com The compound is utilized in the creation of novel polymers and coatings, where it can improve durability and chemical resistance. chemimpex.comchemimpex.com Its ability to participate in reactions like Suzuki-Miyaura coupling makes it useful for creating biaryl compounds, which have applications in materials science.
Computational Chemistry and Theoretical Investigations of Methyl 4 Bromo 2 Fluorobenzoate
Density Functional Theory (DFT) Studies
DFT has proven to be a cost-effective and reliable method for exploring the structural and electronic characteristics of biologically relevant molecules like Methyl 4-bromo-2-fluorobenzoate. researchgate.net These computational approaches allow for a detailed analysis of the molecule's properties, which are crucial for understanding its chemical behavior and potential applications.
The electronic properties of a molecule are fundamental to its reactivity and bioactivity. dergipark.org.tr A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. dergipark.org.tr
For this compound, DFT calculations have determined the HOMO and LUMO energies. These values are critical in calculating the energy gap, which is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule can be more easily polarized and is generally more reactive.
| Parameter | Energy (eV) |
| HOMO Energy | -6.509 researchgate.netdergipark.org.trscispace.com |
| LUMO Energy | -4.305 researchgate.netdergipark.org.trscispace.com |
| Energy Gap (HOMO-LUMO) | 2.204 researchgate.netdergipark.org.trscispace.com |
The calculated energy gap of 2.204 eV for this compound suggests a potential for bioactivity, as this value is comparable to that of other biologically active materials. dergipark.org.trscispace.com This relatively low energy gap facilitates intramolecular charge transfer, a key process in many biological interactions. dergipark.org.tr
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electron density, with red areas indicating negative potential (electron-rich) and blue areas representing positive potential (electron-poor).
In the case of this compound, the MEP surface reveals that the most negative potential is located around the carbonyl group. scispace.com This suggests that the oxygen atom of the carbonyl group is a likely site for electrophilic attack and is expected to be highly involved in the molecule's bioactivity. scispace.com The electron density range on the MEP surface has been calculated to be from -5.552e-2 (red) to 5.552e-2 (blue). researchgate.netscispace.com The hydrogen bonding sites of the molecule are also found around the carbonyl group. researchgate.netdergipark.org.trscispace.com
DFT calculations are also employed to determine the most stable three-dimensional structure of a molecule, a process known as structural optimization. This provides precise information on bond lengths, bond angles, and dihedral angles. An optimized structure of this compound confirms its structural stability. researchgate.netscispace.com
Analysis of the optimized geometry can reveal important intramolecular interactions. For instance, studies have indicated the presence of an intramolecular C-H···O hydrogen bond between a hydrogen atom on the benzene (B151609) ring and the oxygen of the carboxylate group, which contributes to the molecule's conformational stability. scispace.com
| Bond | Bond Length (Å) |
| C-Br | (Data not available in search results) |
| C-F | (Data not available in search results) |
| C=O | (Data not available in search results) |
| C-O (ester) | (Data not available in search results) |
While specific bond lengths were not detailed in the provided search results, these parameters are a standard output of DFT structural optimization and are crucial for a complete understanding of the molecule's geometry.
Molecular Docking Simulations for Biological Activity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. It is a powerful tool for drug discovery and for understanding the potential biological activity of a molecule.
Molecular docking studies have been conducted to investigate the potential antifungal activity of this compound. dergipark.org.tr These simulations have explored the interaction of the molecule with fungal proteins. dergipark.org.trscispace.com For example, a study involving the fungal protein with PDB ID: 4FPR showed that this compound can form two hydrogen bonds with the protein. scispace.com The interaction between a ligand and a protein is a key determinant of its biological effect.
Through molecular docking, it is possible to predict potential molecular targets for a compound and to estimate the strength of the interaction, often expressed as a binding affinity or binding energy. Lower binding energies typically indicate a more stable and favorable interaction between the ligand and the protein. While specific binding affinity values for this compound with various targets were not extensively detailed in the search results, the formation of hydrogen bonds with fungal proteins suggests a favorable interaction. scispace.com Further research would be needed to quantify the binding affinities with a range of potential protein targets to fully elucidate its pharmacological profile.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the reactivity and electronic properties of molecules. acs.org This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and bioactivity. scispace.com
In the case of this compound, quantum chemical calculations, specifically Density Functional Theory (DFT), have been employed to determine its frontier molecular orbital energies. scispace.com A study by Julie et al. (2021) calculated the HOMO and LUMO energy values for this compound. scispace.comresearchgate.net The distribution of these orbitals is crucial, as they indicate the likely sites for electrophilic and nucleophilic attacks.
The calculated energy values for the frontier molecular orbitals of this compound are presented in the table below.
Table 1: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.509 scispace.comresearchgate.net |
| LUMO | -4.305 scispace.comresearchgate.net |
| HOMO-LUMO Gap (ΔE) | 2.204 scispace.comresearchgate.net |
Data obtained from DFT calculations. scispace.com
The relatively small HOMO-LUMO energy gap of 2.204 eV suggests that this compound is a molecule where charge transfer can readily occur, which is indicative of its potential bioactivity. scispace.com A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive and facilitating interactions with other molecules. scispace.com This characteristic is often correlated with enhanced biological and pharmaceutical properties. scispace.com
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) units, which align with the classic Lewis structure concept. preprints.org A key application of NBO analysis is the investigation of delocalization effects and intermolecular interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. dergipark.org.tr The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of their strength. synquestlabs.com
For this compound, NBO analysis has been used to understand the intramolecular and potential intermolecular interactions that contribute to its stability and conformation. scispace.com These interactions, particularly those involving hydrogen bonding, are crucial in determining how the molecule might interact with biological receptors.
A significant finding from the NBO analysis of this compound is the confirmation of C-H···O hydrogen bonding. scispace.com This type of weak hydrogen bond can play a role in the molecule's bioactive conformation. Furthermore, a notable stabilization energy has been calculated for an intramolecular interaction.
Table 2: Significant NBO Donor-Acceptor Interaction in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| O4 | C11 | 3.63 scispace.comresearchgate.net |
This table highlights a key intramolecular stabilization interaction.
Analytical Method Development and Quality Control Applications
Development of Robust Analytical Procedures for Purity and Characterization
The development of analytical procedures for methyl 4-bromo-2-fluorobenzoate focuses on ensuring its identity, purity, and quality. A variety of techniques are employed to achieve a comprehensive characterization of the compound.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. csnvchem.com A typical method would involve a C18 column with a suitable mobile phase, allowing for the separation of the main compound from any process-related impurities or degradation products. Gas Chromatography (GC) is also utilized, particularly for assessing purity, with standards often requiring a purity of ≥98% as determined by GC. chemimpex.com Thin-layer chromatography (TLC) serves as a simpler, more rapid method for monitoring reaction progress during synthesis.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable for structural elucidation and confirmation. For instance, the ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic protons and the methyl ester group. chemicalbook.com ¹⁹F NMR is also particularly useful for confirming the presence and environment of the fluorine atom.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to help identify impurities. The electron ionization (EI) mass spectrum shows the molecular ion peaks at m/z 232 and 234, corresponding to the bromine isotopes. chemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the ester carbonyl (C=O) stretch, which is typically observed around 1700–1750 cm⁻¹.
UV-Visible Spectroscopy: The UV-visible absorption spectrum, recorded in a solvent like DMSO, provides information about the electronic transitions within the molecule. dergipark.org.trresearchgate.net
Physical Characterization:
Melting Point: The melting point of this compound is a key indicator of purity, with a reported range of 58-62 °C. chemimpex.com
Appearance: The physical appearance, typically a white to light yellow powder or crystal, is also a basic quality control check. chemimpex.com
A study involving in silico drug evaluation and drug research of this compound utilized a sample with 99% purity obtained from a commercial supplier, highlighting the availability of high-purity material for research purposes. dergipark.org.trresearchgate.net
Method Validation in Pharmaceutical Contexts (e.g., for ANDA)
In the pharmaceutical industry, analytical methods must be validated to ensure they are reliable, reproducible, and suitable for their intended purpose, a requirement for submissions like Abbreviated New Drug Applications (ANDAs). scielo.br The validation process for an analytical method for this compound would adhere to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ich.org
The validation of an analytical procedure for this compound would typically involve the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org This is often demonstrated by comparing the results of the test sample to a reference standard and ensuring no interference from other substances.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For an assay, this is typically 80% to 120% of the expected concentration. scielo.br
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. ich.org This can be assessed by analyzing a sample of known purity (e.g., a reference standard) or by spiking the sample with a known amount of the analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scielo.br This is typically evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
Reproducibility: Precision between different laboratories.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table outlines the typical analytical validation parameters for a quantitative HPLC assay for this compound:
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method is specific for the analyte. | The peak for this compound should be pure and free from interference from other components. |
| Linearity | To demonstrate a linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | To define the concentration range over which the method is accurate and precise. | Typically 80% to 120% of the nominal concentration. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for the analyte. |
| Precision (Repeatability) | To assess the precision of the method over a short time. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Precision (Intermediate) | To assess the precision of the method under varied conditions. | RSD ≤ 2.0% |
| Robustness | To evaluate the method's reliability with small changes in parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |
Application as a Reference Standard for Enzalutamide (B1683756) Production
This compound is a crucial starting material in the synthesis of enzalutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer. rhhz.netguidechem.com In this context, it serves as a critical reference standard for quality control throughout the manufacturing process.
As a reference standard, high-purity this compound is used to:
Identify and quantify impurities: It is listed as "Enzalutamide Impurity C," indicating its role as a potential impurity in the final drug substance. pharmaffiliates.compharmaffiliates.com By using a well-characterized standard, analytical methods can be developed and validated to detect and quantify any unreacted starting material or related impurities in the enzalutamide API.
Monitor reaction progress: During the synthesis of enzalutamide, the consumption of this compound can be monitored using chromatographic techniques, with the reference standard used for comparison. rhhz.net
Ensure batch-to-batch consistency: By using a consistent and well-characterized starting material, manufacturers can ensure the reproducibility of the enzalutamide synthesis process, leading to a more consistent final product.
The use of this compound as a reference standard is essential for meeting the stringent quality requirements of regulatory agencies for pharmaceutical products. synzeal.com
Comparative Analysis with Structural Analogues and Derivatives
Influence of Halogen Position and Identity on Reactivity
The identity and placement of halogen atoms on the benzene (B151609) ring are critical determinants of the chemical reactivity of substituted benzoates. These factors primarily govern the electronic environment of the aromatic ring and the lability of the substituents in nucleophilic substitution reactions.
The substitution of bromine with chlorine at the 4-position offers a direct comparison of the influence of halogen identity on reactivity. The key distinction between Methyl 4-bromo-2-fluorobenzoate and Methyl 4-chloro-2-fluorobenzoate (B8447827) lies in the properties of the C-Br versus the C-Cl bond.
Bromine is less electronegative and a better leaving group than chlorine. This difference renders this compound more reactive in nucleophilic aromatic substitution (SNAr) reactions compared to its chloro counterpart. The electron-withdrawing nature of both halogens deactivates the ring, but the greater polarizability and leaving group ability of bromide facilitate the displacement of the bromine atom by a nucleophile.
| Property | This compound | Methyl 4-chloro-2-fluorobenzoate | Reference |
|---|---|---|---|
| CAS Number | 179232-29-2 | 148893-72-5 | |
| Molecular Formula | C₈H₆BrFO₂ | C₈H₆ClFO₂ | |
| Reactivity in SNAr | More reactive | Less reactive | |
| Key Difference | Bromine's lower electronegativity and better leaving group ability. | Chlorine's higher electronegativity and poorer leaving group ability relative to bromine. |
The positional arrangement of substituents dramatically alters a molecule's physical and chemical properties. Comparing this compound with its isomer, Methyl 2-bromo-4-fluorobenzoate, highlights the impact of placing the bromine atom ortho to the ester group rather than para.
Methyl 2-bromo-4-fluorobenzoate is described as a colorless to light yellow liquid or off-white powder. nbinno.comcsnvchem.com It is a key intermediate in the synthesis of various pharmaceuticals due to its reactivity with nucleophiles like amines and alcohols, which allows for the formation of new compounds. nbinno.comcsnvchem.com The proximity of the bulky bromine atom to the ester functional group in the 2-position can introduce steric hindrance that may influence the rate and regioselectivity of certain reactions compared to the 4-bromo isomer.
| Property | This compound | Methyl 2-bromo-4-fluorobenzoate | Reference |
|---|---|---|---|
| CAS Number | 179232-29-2 | 653-92-9 | nbinno.comchemicalbook.com |
| Molecular Weight | 233.03 g/mol | 233.03 g/mol | chemicalbook.comnih.gov |
| Appearance | Data not specified in search results | Colorless to light yellow liquid / Off-white powder | nbinno.comcsnvchem.com |
| Boiling Point | Data not specified in search results | 75-78°C at 1 mmHg | nbinno.comchemicalbook.com |
| Reactivity | Used in synthesis | Reactive with nucleophiles (amines, alcohols, thiols) | nbinno.comcsnvchem.com |
Impact of Ester Group Variations on Chemical Reactivity (e.g., Tert-butyl vs. Methyl Ester)
Modifying the ester group from a methyl to a bulkier tert-butyl group introduces significant steric hindrance around the carbonyl carbon. This change directly impacts reactions involving this functional group, such as hydrolysis and trans-esterification.
The tert-butyl group in Tert-butyl 4-bromo-2-fluorobenzoate is substantially larger than the methyl group. Research on similar compounds shows that larger ester substituents can have a more pronounced directing effect in certain enzymatic reactions and can slow down hydrolysis rates due to increased steric hindrance. acs.orgresearchgate.net The tert-butyl ester, therefore, may exhibit lower reactivity in base-catalyzed hydrolysis compared to the methyl ester because the bulky group impedes the approach of the nucleophile to the carbonyl center. ontosight.aibiosynth.com This steric shielding is a key consideration in synthetic planning, where the ester may function as a temporary protecting group, with its lability tuned by the choice of the alkyl group.
| Property | This compound | Tert-butyl 4-bromo-2-fluorobenzoate | Reference |
|---|---|---|---|
| CAS Number | 179232-29-2 | 889858-12-2 | chemicalbook.combiosynth.com |
| Molecular Formula | C₈H₆BrFO₂ | C₁₁H₁₂BrFO₂ | chemicalbook.comsigmaaldrich.com |
| Ester Group | Methyl (-CH₃) | Tert-butyl (-C(CH₃)₃) | ontosight.ai |
| Steric Hindrance at Carbonyl | Low | High | smolecule.com |
| Relative Hydrolysis Rate | Faster (less hindered) | Slower (more hindered) | acs.org |
Significance of Halogen Diversity in Tuning Electronic and Steric Properties
The strategic use of different halogens (F, Cl, Br, I) on aromatic rings is a powerful tool in medicinal chemistry and material science for fine-tuning molecular properties. researchgate.net Halogens influence the electronic nature of the benzene ring through a combination of inductive and resonance effects, while their varying sizes impact the steric profile of the molecule. rsc.org
Electronic Effects : Halogens are electronegative and exert a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the aromatic ring and its susceptibility to certain nucleophilic attacks. The strength of this effect decreases down the group (F > Cl > Br > I). The ability of halogens to participate in halogen bonding—an attractive interaction between an electrophilic region on the halogen (the σ-hole) and a nucleophile—also increases with size (I > Br > Cl > F). acs.org This interaction can be crucial for drug-receptor binding. researchgate.net
Steric Effects : The atomic radius of halogens increases significantly from fluorine to iodine. This variation in size can be exploited to control molecular conformation and to influence how a molecule fits into a binding site. researchgate.net A larger halogen can introduce steric bulk that may enhance selectivity or modulate the rate of a reaction. researchgate.net
In the context of this compound, the presence of both fluorine and bromine provides a unique combination of these properties. The highly electronegative fluorine at the 2-position strongly influences the local electronic environment, while the larger, more polarizable bromine at the 4-position serves as a reactive handle for cross-coupling reactions and a potential halogen bond donor. guidechem.com This diversity allows for precise modulation of the molecule's reactivity, lipophilicity, and potential biological interactions. researchgate.netrsc.org
Future Directions and Emerging Research Avenues for Methyl 4 Bromo 2 Fluorobenzoate
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of Methyl 4-bromo-2-fluorobenzoate and related compounds is continually evolving, with a strong emphasis on developing greener and more efficient processes. Traditional synthetic methods, while effective, often rely on harsh reagents and produce significant waste. nih.gov Future research is geared towards overcoming these limitations through sustainable and innovative chemical strategies.
Key Research Thrusts:
Enzymatic Catalysis: The use of enzymes in synthesizing fluorinated compounds is a promising area of research. nih.gov Biocatalytic methods, such as those employing fluorinases or engineered cytochrome P450 enzymes, offer a pathway to create carbon-fluorine bonds with high specificity and under mild conditions, reducing the environmental impact of synthesis. nih.gov The development of robust enzymes for direct fluorination or functionalization of aromatic rings could revolutionize the production of compounds like this compound.
Green Chemistry Principles: The application of green chemistry principles is becoming increasingly critical. This includes the use of eco-friendly solvents, renewable raw materials, and energy-efficient reaction conditions. researchgate.netnih.gov For instance, developing synthetic routes that minimize waste, avoid the use of toxic chemicals, and utilize plant-based extracts or microbial processes for nanoparticle synthesis are active areas of investigation that can be adapted for fine chemical production. nih.govazonano.com
Flow Chemistry and Process Optimization: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. Future synthetic pathways for this compound will likely leverage microreactor technology to achieve higher yields, purity, and process efficiency while minimizing reaction times and energy consumption.
Expanded Applications in Bioactive Molecule Design and Drug Discovery Pipelines
This compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its structural features allow for precise modifications to design molecules with improved efficacy and tailored biological activity. chemimpex.com The future will see its role expand significantly within drug discovery and the development of new bioactive agents.
Emerging Applications:
Scaffold for Novel Therapeutics: Halogenated benzoates are recognized for their potential in developing molecules with a range of medicinal activities, including antimicrobial and anticancer properties. dergipark.org.tr this compound serves as a foundational scaffold that can be elaborated through reactions like cross-coupling to generate libraries of complex aromatic compounds for screening against various disease targets. chemimpex.com Its "magic methyl" group can also play a crucial role in optimizing the pharmacodynamic and pharmacokinetic properties of drug candidates. mdpi.com
Agrochemical Innovation: In the agrochemical industry, this compound contributes to the formulation of effective pesticides and herbicides. chemimpex.com Future research will focus on using it to design next-generation agrochemicals that are more potent against specific pests and weeds, while exhibiting lower environmental toxicity and greater biodegradability. The presence of both bromine and fluorine can enhance the stability and biological activity of these compounds. chemimpex.com
Probing Biological Systems: Derivatives of this compound can be synthesized as chemical probes to study biological processes. The strategic placement of fluorine allows for ¹⁹F NMR spectroscopy studies, providing insights into molecular interactions and binding events within biological systems.
Integration with Advanced Machine Learning and AI in Chemical Research
The synergy between chemistry and artificial intelligence (AI) is set to accelerate the discovery and development of new molecules and materials. For a compound like this compound, AI and machine learning (ML) offer powerful tools to navigate complex chemical spaces and predict molecular properties.
AI and ML Integration:
Predictive Synthesis and Reaction Optimization: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic steps and identify optimal reaction conditions. acs.orgucla.edu This approach can significantly reduce the time and resources spent on empirical trial-and-error, enabling chemists to devise more efficient synthetic routes to this compound and its derivatives. ML models can help navigate the intricate reaction landscapes of processes like fluorination. acs.org
De Novo Drug Design: Generative AI models can design novel molecular structures with desired biological activities from the ground up. nih.govnih.govtue.nl By providing the model with a starting fragment like the this compound core, researchers can generate virtual libraries of new drug-like compounds. researchgate.net These models can learn the underlying rules of chemical synthesizability and bioactivity, proposing candidates that are both novel and practical to synthesize. nih.gov
In Silico Property Prediction: Predicting the physicochemical and biological properties of molecules is essential in the early stages of drug discovery. chemrxiv.org AI models can be developed to accurately forecast properties such as solubility, toxicity, and binding affinity for derivatives of this compound, allowing for the rapid screening of large numbers of virtual compounds and prioritizing the most promising candidates for synthesis and testing. dergipark.org.trchemrxiv.org
Q & A
Q. What are the standard synthetic routes for Methyl 4-bromo-2-fluorobenzoate, and how is purity ensured?
this compound is typically synthesized via esterification of 4-bromo-2-fluorobenzoic acid using methanol under acidic catalysis. Key steps include:
- Reagent selection : Methanol and sulfuric acid as catalysts .
- Purification : Recrystallization from ethanol or chromatography to achieve >95% purity, confirmed by melting point (59–62°C) and HPLC .
- Quality control : Analytical techniques like H/C NMR and mass spectrometry validate structural integrity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy : F NMR is critical for identifying fluorine environments, while H NMR resolves aromatic proton splitting patterns due to bromine and fluorine substituents .
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement confirms bond lengths/angles and crystal packing. SHELX programs are widely used for small-molecule refinement despite newer tools .
- Complementary techniques : IR spectroscopy for ester carbonyl (C=O) stretching (~1700 cm) .
Q. How is this compound utilized as an intermediate in pharmaceutical research?
It serves as a precursor for:
- Drug candidates : Functionalization via nucleophilic substitution (e.g., Suzuki coupling) to introduce pharmacophores like sulfonamides or trifluoromethyl groups .
- Biochemical probes : Radiolabeling (e.g., F) for positron emission tomography (PET) tracer development .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in nucleophilic substitution reactions?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity of bromine for cross-coupling .
- Catalyst screening : Pd(PPh) or CuI for Buchwald-Hartwig amination, monitored by TLC/GC-MS .
- Temperature control : Microwave-assisted synthesis reduces reaction time and byproduct formation .
Q. What strategies are employed to resolve contradictions in crystallographic data when refining the structure of this compound derivatives?
- Data validation : Compare SHELXL refinement metrics (R-factor, wR2) with ORTEP-3 visualizations to detect disorder or twinning .
- Alternative software : Cross-check with Olex2 or WinGX for consistency in space group assignment .
- High-resolution data : Collect synchrotron data (<1.0 Å resolution) to resolve electron density ambiguities .
Q. In designing bioactive derivatives, how do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound?
- Steric hindrance : Bromine at C4 directs electrophilic substitution to C5/C6 positions .
- Electronic effects : Fluorine’s electronegativity deactivates the ring, favoring meta/para substitution in cross-coupling reactions .
- Biological interactions : Fluorine enhances lipophilicity and metabolic stability, while bromine aids in halogen bonding with protein targets .
Q. What methodologies are used to analyze the interaction of this compound derivatives with biological targets such as enzymes?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with active sites .
- Kinetic assays : Monitor enzyme inhibition (IC) via fluorescence polarization or SPR .
- Metabolic profiling : LC-MS/MS identifies metabolites formed by cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
